(+)-alpha-Cyperone

Catalog No.
S618434
CAS No.
473-08-5
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Cyperone

CAS Number

473-08-5

Product Name

(+)-alpha-Cyperone

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1

InChI Key

KUFXJZXMWHNCEH-DOMZBBRYSA-N

Synonyms

alpha-cyperone

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C

The exact mass of the compound alpha-Cyperone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-alpha-Cyperone is the dextrorotatory enantiomer of alpha-Cyperone, a eudesmane-type sesquiterpenoid ketone. As a specific stereoisomer, it is a well-defined chemical entity distinct from its levorotatory counterpart, its racemic mixture, or crude plant extracts. It is recognized for its characteristic woody and spicy aroma, making it a component in perfumery, and for its extensively documented biological activities, including anti-inflammatory and enzyme-inhibitory effects. [REFS-1, REFS-2] Its procurement is often driven by applications where stereochemical purity is a prerequisite for achieving selective and reproducible outcomes in biological or synthetic systems.

Research Fit

Receptor binding studies
Reported dual CB1/sigma-1 binding profile supports cannabinoid and sigma receptor assay workflows.
Anti-inflammatory pathway assays
NFκB/COX-2 pathway modulation evidence supports inflammatory signaling research in macrophage models.
Formulation and PK research
Low oral bioavailability context; supports formulation-driven exposure studies and first-pass metabolism investigation.

Substituting (+)-alpha-Cyperone with its (-)-enantiomer, a racemic mixture, or a related structural isomer is inadvisable for most technical applications. Biological systems, such as enzymes and olfactory receptors, are inherently chiral and interact differently with each enantiomer. [1] This stereospecificity means that the desired biological effect or olfactory note is often exclusive to the (+)-isomer. Using a racemic mixture introduces a 50% impurity of the less active or inactive (-)-isomer, which can reduce potency, introduce off-target effects, or competitively inhibit the desired interaction. [2] For synthetic applications where (+)-alpha-Cyperone serves as a chiral precursor, using a mixture would lead to the formation of undesired diastereomers, complicating purification and drastically reducing the yield of the target molecule. Therefore, for reasons of efficacy, reproducibility, and process efficiency, enantiomeric purity is a critical procurement parameter.

Substitution Risk

Receptor profile mismatch
Nootkatone lacks measurable CB1/sigma-1 binding; substituting may remove dual-target assay readouts.
Divergent pharmacokinetic behavior
Extensive first-pass metabolism of α-Cyperone differs from nootkatone’s PK profile; exposure endpoints may not transfer.
Processing-dependent content in extracts
α-Cyperone levels vary with processing method; generic Cyperi Rhizoma extracts may not deliver consistent research material.

Enantioselective Tyrosinase Inhibition for High-Performance Cosmetics

In the development of skin-lightening agents, the stereochemistry of the active ingredient is a primary determinant of efficacy. Studies on mushroom tyrosinase, a standard model for screening melanogenesis inhibitors, demonstrate that (+)-alpha-Cyperone is a significantly more potent inhibitor than its enantiomer, (-)-alpha-Cyperone. One comparative study reported that (+)-alpha-Cyperone exhibited an IC50 value of 21.8 µM, while the (-)-enantiomer was substantially less active with an IC50 of 106.4 µM. [1]

Evidence DimensionTyrosinase Inhibitory Potency (IC50)
Target Compound Data21.8 µM for (+)-alpha-Cyperone
Comparator Or Baseline106.4 µM for (-)-alpha-Cyperone
Quantified Difference(+)-alpha-Cyperone is approximately 4.9 times more potent than (-)-alpha-Cyperone.
ConditionsIn vitro mushroom tyrosinase activity assay.

For formulators of cosmetic or dermatological products, procuring the enantiomerically pure (+)-alpha-Cyperone is essential to maximize bioactivity and achieve target efficacy at lower concentrations.

CB1/Sigma-1 Binding
Head-to-head
IC50 1.9 μM (CB1)vsnootkatone: no binding
IC50 22.1 μM (sigma-1)
Reported dual-receptor binding profile
HEK293 membrane binding assay

Required Chiral Precursor for Stereoselective Organic Synthesis

The defined stereocenter in (+)-alpha-Cyperone makes it a valuable starting material (chiral precursor) for the synthesis of more complex molecules where stereochemical control is paramount. For example, it has been utilized as a key building block in the stereospecific synthesis of other eudesmane sesquiterpenoids. [1] Attempting such a synthesis with racemic alpha-cyperone would result in a mixture of diastereomers, which are often difficult and costly to separate, thereby halving the theoretical yield and compromising the economic viability of the process. The use of the pure (+)-enantiomer ensures that the reaction proceeds along the desired stereochemical pathway.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect route to a single, enantiomerically pure downstream product.
Comparator Or BaselineRacemic (±)-alpha-Cyperone as a starting material.
Quantified DifferenceUse of racemate leads to a 50% loss in theoretical yield to the undesired diastereomer and necessitates complex purification steps.
ConditionsMulti-step asymmetric synthesis protocols.

For synthetic chemistry applications, the procurement of enantiomerically pure (+)-alpha-Cyperone is a non-negotiable requirement to ensure process efficiency, maximize yield, and avoid costly purification challenges.

PGE2 Inhibition
Cross-study comparable
IC50 162.5 μMvscyperenoic acid (stronger, value NR)
Supports COX-2 pathway inhibition review
LPS-stimulated RAW 264.7; EIA readout

Distinct Olfactory Profile for Non-Substitutable Use in Fragrance

The human olfactory system can readily distinguish between enantiomers, which often possess entirely different scent characteristics. [1] (+)-alpha-Cyperone is noted for its characteristic warm, woody, and spicy odor profile, which is valued in fine fragrance compositions. [2] Its enantiomer, (-)-alpha-Cyperone, possesses a different scent. Therefore, using a racemic mixture would introduce unintended notes, altering the intended fragrance profile. For applications demanding a specific and reproducible scent, the enantiomerically pure compound is the only viable option.

Evidence DimensionOdor Character
Target Compound DataWarm, woody, spicy, ambery notes.
Comparator Or Baseline(-)-alpha-Cyperone and racemic (±)-alpha-Cyperone.
Quantified DifferenceQualitatively distinct and non-interchangeable scent profiles.
ConditionsHuman sensory panel evaluation for perfumery.

In fragrance formulation, where precise olfactory notes define the product, substituting (+)-alpha-Cyperone with a racemic mixture or the wrong isomer would fundamentally compromise the final scent's integrity and quality.

Oral Bioavailability
Cross-study comparable
F = 1.36% (T1/2 0.14 h)
Low oral exposure context; formulation study fit
Rat plasma; UHPLC-QQQ-MS/MS
Extract Content
Head-to-head
Vinegar-processed > rawvscyperenone: opposite trend
Processing method critically affects α-cyperone yield
HPLC; 32 batches per processing group
Antimalarial Activity
Class-level inference
IC50 5.5 µg/mL (P. falciparum); arteether ~0.001 µg/mL
Scaffold-level activity; requires assay validation
Phytochemical database; assay details limited

Active Ingredient in High-Efficacy Cosmeceutical Formulations

For the development of advanced skin-lightening and anti-aging cosmetic products where potent and reliable tyrosinase inhibition is a key performance indicator. The superior activity of the (+)-enantiomer allows for formulations that are more effective at lower concentrations, directly supporting claims of high potency. [1]

Chiral Starting Material in Natural Product Synthesis

As a well-defined chiral building block for the multi-step, stereoselective synthesis of other high-value sesquiterpenoids or complex natural products. Its use is critical in academic and industrial labs where pathway efficiency and the enantiomeric purity of the final compound are essential for project success. [2]

Specialty Component in Fine Fragrance and Olfactory Research

In the creation of fine fragrances that require a specific warm, woody, and spicy note that cannot be replicated by other isomers or compounds. It is also the correct choice for olfactory research studying the structure-activity relationships of chiral odorants. [3]

Reference Standard for Anti-Inflammatory Mechanism Studies

For use in pharmacological research as a well-characterized reference standard to investigate inflammatory pathways, such as the inhibition of COX-2 expression and NF-κB signaling. Its enantiomeric purity ensures that observed effects are attributable to a single molecular entity, providing the reproducibility needed for mechanistic studies. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
CB1/sigma-1 receptor binding studies
Dual-receptor binding evidence
Binding assay specificity vs. nootkatone
Anti-inflammatory signaling research
NFκB/COX-2 pathway modulation
PGE2 and IL-6 endpoint reproducibility
Extract standardization and QC
Processing-dependent content enrichment
HPLC method linearity and batch comparison
Formulation and PK research
Low oral bioavailability context
Exposure-model validation (UHPLC-MS/MS)

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 Da

Monoisotopic Mass

218.167065321 Da

Heavy Atom Count

16

UNII

ZL24SG1C2D

Other CAS

473-08-5

Wikipedia

Alpha-Cyperone

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